salvinicin A

kappa opioid receptor partial agonism GTPγS binding

Salvinicin A is a neoclerodane diterpene natural product first isolated from the dried leaves of Salvia divinorum (Lamiaceae). Its structure was elucidated via extensive 1D/2D NMR spectroscopy and its absolute stereochemistry confirmed by single-crystal X-ray crystallographic analysis.

Molecular Formula C25H36O12
Molecular Weight 528.5 g/mol
Cat. No. B1251891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesalvinicin A
Synonymssalvinicin A
Molecular FormulaC25H36O12
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4(C(C(OC4OC)OC)O)O)C)C(=O)OC
InChIInChI=1S/C25H36O12/c1-11(26)35-14-9-13(19(29)32-4)23(2)8-7-12-20(30)36-15(10-24(12,3)17(23)16(14)27)25(31)18(28)21(33-5)37-22(25)34-6/h12-15,17-18,21-22,28,31H,7-10H2,1-6H3/t12-,13-,14-,15-,17-,18+,21-,22+,23-,24-,25+/m0/s1
InChIKeyQEBAQEQKIKWXTO-QYGCUGILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvinicin A: Definition, Classification, and Procurement-Relevant Profile


Salvinicin A is a neoclerodane diterpene natural product first isolated from the dried leaves of Salvia divinorum (Lamiaceae) [1]. Its structure was elucidated via extensive 1D/2D NMR spectroscopy and its absolute stereochemistry confirmed by single-crystal X-ray crystallographic analysis [1]. The compound belongs to the diterpene lactone class and possesses a rare 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran (THF) ring substituent, distinguishing it from the canonical salvinorin A scaffold [1]. Salvinicin A is cataloged under CAS 862075-00-1, with a molecular formula of C₂₅H₃₆O₁₂ and a molecular weight of 528.50 g/mol [2].

Natural neoclerodane diterpene Rare 3,4-dihydroxy-2,5-dimethoxy-THF ring motif confirmed by single-crystal X-ray crystallography; distinct scaffold for SAR studies.
KOR partial agonism profile Reported intermediate efficacy (Emax 80%) in GTPγS functional assays; provides a defined efficacy ceiling for pathway-selective signaling research.
KOR-selective chemotype Documented absence of MOR and DOR binding affinity (Ki >10,000 nM); supports KOR-specific probe development without confounding off-target opioid engagement.

Why Generic Substitution of Salvinicin A with Other Neoclerodane Diterpenes Is Scientifically Invalid


In the neoclerodane diterpene series isolated from Salvia divinorum, minor structural modifications produce profound pharmacological divergence that precludes interchangeable use. Salvinicin A differs from the potent hallucinogenic full KOR agonist salvinorin A by the replacement of the furan ring with a 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran moiety, a structural change that converts a full agonist (Emax ≈ 100–120%) into a partial agonist (Emax = 80%) with a ~1,700-fold reduction in potency [1]. Its congener salvinicin B, an epimer at the THF ring, displays no KOR agonism and instead exhibits weak μ-opioid receptor (MOR) antagonist activity (Ki > 1.9 μM) [1]. These divergent profiles—full agonism, partial agonism, and antagonism across opioid receptor subtypes—establish that each neoclerodane congener occupies distinct functional selectivity space and cannot be substituted without altering the experimental or therapeutic outcome.

Target
Salvinicin A
KOR partial agonist (Emax 80%)
Substitute
Salvinorin A
KOR full/super agonist (Emax ~120%)
Full agonism vs. partial agonism alters pathway activation ceiling; functional selectivity profile may not transfer.
Target
Salvinicin A
KOR agonist, MOR/DOR inactive
Substitute
Salvinicin B
MOR antagonist, KOR inactive
Opposite opioid receptor subtype engagement; substitution would introduce MOR antagonism and abolish KOR signal.
Target
Salvinicin A
THF ring, polar, H-bond donors
Substitute
Furan-containing neoclerodanes (e.g., salvinorin A)
Altered hydrogen-bonding capacity and polarity may shift pharmacokinetic and pharmacodynamic properties.

Salvinicin A Product-Specific Quantitative Differentiation Evidence


KOR Functional Partial Agonism: Potency and Efficacy Differentiation from Salvinorin A and U-50488

In the [³⁵S]GTPγS functional binding assay at the human kappa opioid receptor (KOR), salvinicin A exhibits partial agonist activity with an EC₅₀ of 4.1 ± 0.6 μM and an efficacy (Emax) of 80% relative to the reference full agonist (−)-U50,488H [1]. By direct comparison in the identical assay system, salvinorin A is a full agonist with an EC₅₀ of approximately 4.5 nM and Emax approaching 120% of U50,488H response . This represents an approximately 911-fold difference in potency (4,100 nM vs. 4.5 nM) and a functionally meaningful divergence in maximal efficacy (partial vs. full/super agonist). Importantly, salvinicin B showed no KOR agonist activity in this assay, instead exhibiting antagonist activity at μ receptors (Ki > 1.9 μM) [1].

KOR Partial Agonism Potency & Efficacy
Cross-study comparable
EC₅₀ 4.1 ± 0.6 μM
Emax 80% vs. U50,488H
Supports KOR efficacy-ceiling pathway dissection; partial agonism distinct from salvinorin A super-agonism.
GTPγS assay; ~911-fold lower potency than salvinorin A.
kappa opioid receptor partial agonism GTPγS binding functional selectivity neoclerodane SAR

Opioid Receptor Subtype Selectivity Profile: KOR Agonist Lacking MOR and DOR Affinity

Salvinicin A demonstrates a distinctive opioid receptor selectivity profile characterized by measurable KOR affinity (Ki = 390 nM in [¹²⁵I]IOXY displacement from human KOR expressed in CHO cells) with no detectable affinity at mu-opioid receptors (MOR) or delta-opioid receptors (DOR) (Ki > 10,000 nM for both) [1]. This selectivity window corresponds to a >25-fold preference for KOR over MOR and DOR. In functional terms, this translates to a clean KOR partial agonist profile devoid of MOR or DOR engagement, in stark contrast to salvinicin B which acts as a MOR antagonist (Ki > 1.9 μM) [2], and to the broader neoclerodane class where certain derivatives such as kurkinorin display potent MOR agonism (EC₅₀ = 1.2 nM, >8,000-fold μ/κ selectivity) [3].

Opioid Receptor Selectivity Profile
Cross-study comparable
KOR Ki = 390 nM
MOR, DOR Ki >10,000 nM
Clean KOR-selective binding supports subtype-specific tool compound use.
CHO cell binding; >25-fold selectivity window.
opioid receptor selectivity KOR binding MOR DOR off-target profiling

Structural Differentiation: Rare THF Ring Substituent Confirmed by Single-Crystal X-ray Crystallography

The structure of salvinicin A features a rare 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran (THF) substituent at the C-12 position of the neoclerodane scaffold, replacing the furan ring present in salvinorin A [1]. The absolute stereochemistry of this THF-bearing scaffold was assigned unambiguously by single-crystal X-ray crystallographic analysis of salvinicin A, with the Flack parameter confirming the absolute configuration [1]. This structural feature is absent in the entire salvinorin series (A through I), the divinatorin series, and the salvidivin series—all of which retain the furan or reduced furan motif without the dimethoxy-dihydroxy substitution pattern [1]. The THF ring introduces two additional hydrogen-bond donors and acceptors, altering the compound's physicochemical and pharmacophoric properties relative to the furan-containing analogs.

THF Ring Substituent & Stereochemistry
Head-to-head
3,4-dihydroxy-2,5-dimethoxy-THF
Flack parameter 0.00(3)
Unique pharmacophoric element for neoclerodane SAR diversification.
Absent in all other S. divinorum series.
X-ray crystallography absolute stereochemistry THF ring structural biology neoclerodane scaffold

Semisynthetic Accessibility from Salvinorin A: Demonstrated Synthetic Route Enabling Analog Generation

A validated semisynthetic route to salvinicin A starting from the abundant natural product salvinorin A has been reported, providing a practical access pathway distinct from total synthesis [1]. The semisynthesis involves chemical transformation of the furan ring of salvinorin A to install the 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran moiety characteristic of salvinicin A [1]. This same study also achieved the semisynthesis of salvinicin B and identified compound 10a as the first neoclerodane diterpene with δ-opioid receptor antagonist activity [1]. The demonstrated chemical interconvertibility between salvinorin A and the salvinicin scaffold indicates that further medicinal chemistry derivatization of this unusual THF-bearing chemotype is feasible.

Semisynthetic Accessibility
Supporting evidence
From salvinorin A
THF ring installation
Validated route reduces supply risk for analog generation.
Semisynthesis via furan transformation.
semisynthesis salvinorin A derivatization chemical transformation medicinal chemistry SAR expansion

Functional Bias Potential: Partial Agonism Enabling Biased Signaling Investigation at KOR

The partial agonist profile of salvinicin A at KOR (EC₅₀ = 4.1 μM, Emax = 80%) [1] positions it as a mechanistically informative tool for dissecting KOR signaling pathways. In contrast, salvinorin A acts as a full/super agonist at KOR with Emax values reaching 120% in [³⁵S]GTPγS assays , and also promotes 40-fold less efficient KOR internalization compared to prototypical KOR agonists such as U50,488H [2]. The partial efficacy ceiling of salvinicin A may confer a distinct bias profile across G-protein versus β-arrestin pathways—a hypothesis testable in head-to-head profiling against both the full agonist salvinorin A and the biased MOR agonist kurkinorin (EC₅₀ = 1.2 nM at MOR, G-protein biased over β-arrestin-2) [3]. While direct bias factor quantification for salvinicin A has not yet been reported, the established efficacy difference (80% vs. 120% Emax) relative to salvinorin A constitutes a testable differential for pathway-selective KOR modulation studies.

Functional Bias Potential
Context-dependent
Emax 80% vs. 120% (salvinorin A)
Partial agonism ceiling
May support biased signaling comparator studies; direct bias factor not yet reported.
Hypothesis-testing context; G-protein vs. β-arrestin profiling recommended.
biased agonism G-protein signaling β-arrestin functional selectivity KOR therapeutic window

Salvinicin A: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


KOR Partial Agonist Tool Compound for Opioid Receptor Functional Selectivity Studies

Salvinicin A is optimally deployed as a KOR partial agonist reference compound in functional selectivity profiling panels. With an EC₅₀ of 4.1 μM and Emax of 80% in [³⁵S]GTPγS binding [1], it provides a defined intermediate efficacy benchmark between full KOR agonists (salvinorin A, U50,488H) and KOR antagonists. Its clean selectivity profile—Ki > 10,000 nM at MOR and DOR [2]—eliminates confounding off-target opioid effects, making it suitable for dissecting KOR-specific G-protein signaling versus β-arrestin recruitment pathways in recombinant cell systems.

Structure–Activity Relationship (SAR) Expansion of the Neoclerodane Scaffold via THF Ring Derivatization

The rare 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran ring of salvinicin A, confirmed by single-crystal X-ray crystallography [1], represents a unique natural pharmacophoric element absent in the broader salvinorin, divinatorin, and salvidivin series. Medicinal chemistry programs focused on diversifying the C-12 substituent of the neoclerodane scaffold can use salvinicin A as a starting point for THF ring modifications—including acylation, etherification, or oxidation of the diol moiety—to probe the impact of hydrogen-bonding capacity on KOR affinity and efficacy. The demonstrated semisynthetic accessibility from salvinorin A [3] further supports iterative analog generation.

Negative Control for Salvinorin A-Mediated KOR Internalization and Desensitization Studies

Salvinorin A is known to produce 40-fold less efficient KOR internalization than U50,488H [1], a property linked to its unique efficacy profile. Salvinicin A, as a structurally related but mechanistically distinct partial agonist with lower efficacy (Emax 80% vs. 120%) [2], serves as an informative comparator for studies investigating the relationship between KOR agonist efficacy level and receptor trafficking outcomes (internalization, desensitization, resensitization). Its use in parallel with salvinorin A and U50,488H can help deconvolute the structural determinants of KOR regulation.

Opioid Receptor Subtype Selectivity Reference Standard in Cross-Screening Panels

With documented KOR binding (Ki = 390 nM) and no measurable affinity at MOR or DOR (Ki > 10,000 nM) [1], salvinicin A qualifies as a KOR-selective reference compound for cross-screening panels designed to assess opioid receptor subtype selectivity of novel ligands. Unlike salvinorin B, which exhibits MOR antagonist activity, or kurkinorin, which is a potent MOR agonist, salvinicin A provides a clean KOR-only signal that can serve as a selectivity calibrator in multi-target opioid receptor profiling assays.

Application
Selection Property
Validation Focus
KOR partial agonism research studies
Reported KOR efficacy and selectivity profile
G-protein vs. β-arrestin signaling endpoints; MOR/DOR counter-screening
Neoclerodane SAR: THF ring derivatization
THF ring structural identity and stereochemistry
Hydrogen-bonding influence on affinity; synthetic feasibility of ring modifications
KOR internalization comparator studies
Partial agonist efficacy ceiling
Receptor trafficking endpoint comparison with full KOR agonists
Opioid receptor cross-screening selectivity calibration
Reported KOR-selective binding
MOR/DOR counter-screening and functional selectivity assays
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